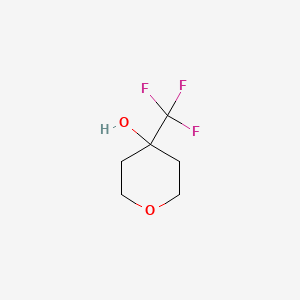

4-(Trifluormethyl)oxan-4-ol

Übersicht

Beschreibung

4-(Trifluoromethyl)oxan-4-ol is a useful research compound. Its molecular formula is C6H9F3O2 and its molecular weight is 170.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Trifluoromethyl)oxan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)oxan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

4-(Trifluormethyl)oxan-4-ol: ist ein wertvoller Baustein in der organischen Synthese. Seine Trifluormethylgruppe kann die physikalischen und chemischen Eigenschaften von Molekülen erheblich verändern und ist daher ein nützliches Reagenz bei der Synthese verschiedener organischer Verbindungen. So kann es beispielsweise zur Einführung fluorhaltiger Gruppen in Moleküle verwendet werden, was besonders in der pharmazeutischen Industrie von Vorteil ist, da solche Modifikationen zu verbesserten Arzneistoffeigenschaften wie metabolischer Stabilität und Bioverfügbarkeit führen können .

Medizinische Chemie

In der medizinischen Chemie dient This compound als Vorläufer für die Synthese potenzieller Therapeutika. Seine Einarbeitung in arzneimittelähnliche Moleküle kann ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, aufgrund der elektronenziehenden Natur der Trifluormethylgruppe verbessern. Dies kann zur Entwicklung neuer Medikamente mit besserer Wirksamkeit und Selektivität führen .

Antifungalmittel

Die Verbindung wurde auf ihre Rolle bei der Synthese von Antifungalmitteln untersucht. Derivate von This compound haben eine antifungale Aktivität gezeigt, was bei der Suche nach neuen Behandlungen gegen Pilzinfektionen entscheidend ist, die gegen aktuelle Antimykotika resistent sind .

Materialwissenschaften

In den Materialwissenschaften kann This compound zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden. Die Einführung fluorierter Gruppen kann zur Entwicklung von Materialien mit einzigartigen Eigenschaften wie Hydrophobie führen, was bei der Herstellung wasserabweisender Beschichtungen und anderer Spezialmaterialien wertvoll ist .

Landwirtschaftliche Chemie

Die Trifluormethylgruppe in This compound ist auch in der landwirtschaftlichen Chemie von Bedeutung. Es kann zur Synthese von Verbindungen mit potentiellem Einsatz als Pestizide oder Herbizide verwendet werden. Die Modifikation von Agrochemikalien mit Fluoratomen kann zu Produkten mit erhöhter Aktivität und reduzierter Umweltbelastung führen .

Analytische Chemie

In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in verschiedenen spektroskopischen und chromatographischen Methoden verwendet werden. Seine einzigartige chemische Struktur ermöglicht seinen Einsatz bei der Kalibrierung von Instrumenten und der Entwicklung neuer analytischer Techniken .

Umweltwissenschaften

Die Forschung zum Umweltverhalten fluorierter Verbindungen umfasst This compound. Das Verständnis seines Abbaus und seiner Wechselwirkung mit Umweltfaktoren ist entscheidend, um die Auswirkungen fluorierter Verbindungen auf Ökosysteme zu beurteilen und Strategien zur Schadstoffkontrolle zu entwickeln .

Fluorchemie

Schließlich ist This compound im Bereich der Fluorchemie von Bedeutung. Es wird verwendet, um die Reaktivität und Eigenschaften der Trifluormethylgruppe zu untersuchen, die aufgrund ihres Einflusses auf die Acidität, Lipophilie und metabolische Stabilität von Molekülen eine der interessantesten Funktionalitäten in der Chemie ist .

Biologische Aktivität

4-(Trifluoromethyl)oxan-4-ol is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, drawing from diverse research findings and case studies.

4-(Trifluoromethyl)oxan-4-ol possesses a molecular formula of C5H7F3O, characterized by the presence of a trifluoromethyl group that contributes to its lipophilicity and metabolic stability. The compound is known to engage in various biochemical interactions, which are critical for its biological activity.

The biological activity of 4-(trifluoromethyl)oxan-4-ol is primarily attributed to its ability to interact with specific enzymes and proteins. The trifluoromethyl group enhances hydrogen bonding and hydrophobic interactions, facilitating binding to active sites of target biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, altering their catalytic activities.

- Modulation of Signaling Pathways : It influences cellular signaling pathways, potentially affecting gene expression and cell proliferation.

1. Anticancer Activity

Research indicates that 4-(trifluoromethyl)oxan-4-ol exhibits cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its ability to inhibit the proliferation of breast cancer cells (MCF-7) and other tumor types through the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Inhibition of proliferation |

| Hek293 | 22.5 | Reduced viability |

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes:

| Enzyme | IC50 (µM) | Activity |

|---|---|---|

| COX-2 | 18.0 | Moderate inhibition |

| Lipoxygenase (LOX) | 20.5 | Moderate inhibition |

These findings suggest that 4-(trifluoromethyl)oxan-4-ol may have potential as an anti-inflammatory agent.

3. Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. It was found to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Case Studies

A notable study conducted by researchers at [source] highlighted the effects of 4-(trifluoromethyl)oxan-4-ol on various cancer cell lines. The study utilized molecular docking techniques to predict interactions between the compound and target proteins, confirming that the trifluoromethyl group significantly enhances binding affinity.

In another case, a series of derivatives were synthesized based on the oxan-4-ol scaffold, demonstrating enhanced biological activity compared to their non-fluorinated counterparts. These derivatives exhibited improved selectivity and potency against specific targets, underscoring the importance of the trifluoromethyl group in drug design.

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLILQWLEIJLQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251358-35-6 | |

| Record name | 4-(trifluoromethyl)oxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.